(r)-3,3-Dimethyl-2-(methylamino)butanoic acid
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Overview
Description
®-3,3-Dimethyl-2-(methylamino)butanoic acid: is an organic compound with potential applications in various scientific fields. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-2-(methylamino)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor, such as a 3,3-dimethylbutanoic acid derivative, with a methylamine source under controlled conditions. The reaction may require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or nickel complexes.
Industrial Production Methods: Industrial production of ®-3,3-Dimethyl-2-(methylamino)butanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ®-3,3-Dimethyl-2-(methylamino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a model compound for understanding the behavior of similar amino acids in biological systems.
Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, ®-3,3-Dimethyl-2-(methylamino)butanoic acid can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3,3-Dimethyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-2-(Methylamino)butanoic acid: Similar structure but lacks the 3,3-dimethyl substitution.
®-3-Methyl-2-(methylamino)butanoic acid: Similar but with a single methyl group at the 3-position.
®-3,3-Dimethyl-2-amino butanoic acid: Similar but without the methylamino group.
Uniqueness: The presence of both the 3,3-dimethyl and methylamino groups in ®-3,3-Dimethyl-2-(methylamino)butanoic acid gives it unique steric and electronic properties, making it distinct from its analogs. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(8-4)6(9)10/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
KWWFNGCKGYUCLC-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC |
Origin of Product |
United States |
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